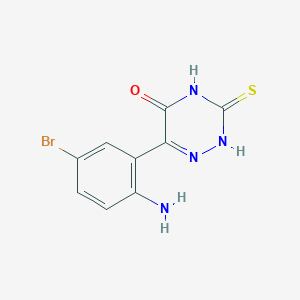
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, or 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is a phenyl-substituted triazinone compound. It is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It is an important building block for the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
作用機序
The mechanism of action of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. It is believed that the compound acts as a proton donor, which can form hydrogen bonds with other molecules. This enables the compound to interact with a wide range of substrates, including proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are not well understood. It has been suggested that the compound may act as an antioxidant, and may have anti-inflammatory, anti-bacterial, and anti-cancer properties. However, further research is needed to confirm these effects.
実験室実験の利点と制限
The advantages of using 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in laboratory experiments include its low cost, its availability, and its ease of use. The compound is also relatively stable and can be easily stored. The main limitation of using this compound in laboratory experiments is that it is a relatively weak proton donor, which may limit its effectiveness in certain reactions.
将来の方向性
There are a number of potential future directions for research involving 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. It could also be used as a starting material for the synthesis of new heterocyclic compounds. Additionally, further research could be conducted into the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research into its potential as an antioxidant and its possible anti-inflammatory, anti-bacterial, and anti-cancer properties could be conducted.
合成法
The synthesis of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the condensation of 2-amino-5-bromophenol with thiourea. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of around 70°C. The resulting product is then isolated and purified by chromatographic techniques.
科学的研究の応用
5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. It has been used in the preparation of cyclic peptides, and in the synthesis of chiral compounds. It has also been used in the synthesis of dyes, pigments, and catalysts.
特性
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6(11)5(3-4)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLNKSIEKWJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=S)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

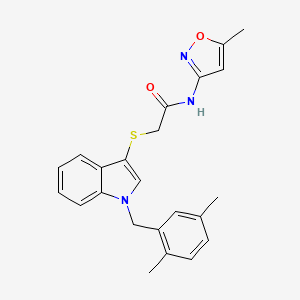
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)

![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)

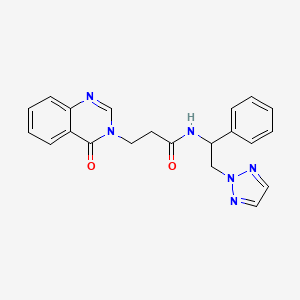
![2-Chloro-N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2907370.png)
![2-((2,5-difluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2907372.png)
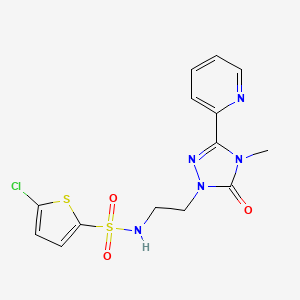
![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)
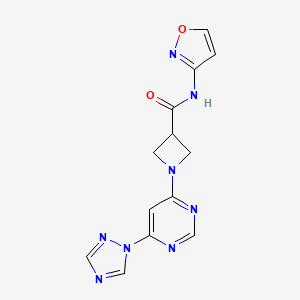
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)